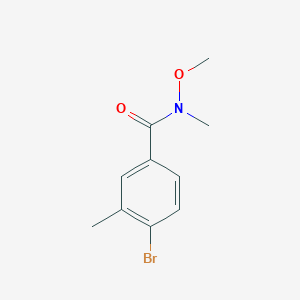

4-bromo-N-methoxy-N,3-dimethylbenzamide

Description

Significance of Benzamide (B126) Derivatives as Versatile Synthetic Intermediates

Benzamide derivatives are organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org This structural motif is a key component in a vast array of pharmacologically active compounds and serves as a versatile precursor in organic synthesis. ontosight.ainih.govnanobioletters.com The amide bond formation is one of the most fundamental reactions in organic chemistry, and the resulting benzamides are stable yet reactive enough to undergo further modifications. nih.gov

The versatility of benzamide derivatives stems from the ability to modify both the aromatic ring and the amide nitrogen. The benzene ring can be functionalized with various substituents, influencing the electronic properties and reactivity of the molecule. These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.commdpi.com For instance, they are precursors for compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainanobioletters.com

Role of the N-Methoxy Amide Moiety in Directed Synthesis and Reactivity

The introduction of an N-methoxy-N-methyl group to the amide functionality, creating what is commonly known as a Weinreb amide, was a significant advancement in synthetic chemistry. numberanalytics.comorientjchem.org This specific moiety dramatically alters the reactivity of the amide carbonyl group in a highly useful manner.

The primary role of the N-methoxy amide (Weinreb amide) is to facilitate the synthesis of ketones from carboxylic acid derivatives. mychemblog.com When a typical carboxylic acid derivative is treated with a potent organometallic nucleophile (like a Grignard or organolithium reagent), the reaction often proceeds past the ketone stage to form a tertiary alcohol. The Weinreb amide prevents this "over-addition." The N-methoxy group forms a stable, five-membered chelated intermediate with the metal of the nucleophilic reagent. mychemblog.comunito.it This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing a second nucleophilic attack. mychemblog.com

Furthermore, the N-methoxy group modifies the electronic properties of the amide. It enhances the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not possible with ordinary amides. researchgate.net The N-methoxyamide scaffold is also an effective directing group in transition metal-catalyzed C-H bond activation reactions, allowing for the functionalization of specific positions on the aromatic ring. researchgate.net

Positioning of 4-Bromo-N-methoxy-N,3-dimethylbenzamide within the N-Methoxybenzamide Class

This compound is a specific member of the Weinreb amide class, distinguished by the substitution pattern on its aromatic ring. Its chemical identity is defined by a bromo group at the 4-position and a methyl group at the 3-position of the benzene ring.

Chemical Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 170230-01-0 lookchem.com |

| Molecular Formula | C₁₀H₁₂BrNO₂ lookchem.com |

| Molecular Weight | 258.115 g/mol lookchem.com |

The presence of the bromo and methyl groups on the phenyl ring influences its reactivity and potential applications. The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position. The methyl group at the 3-position provides steric bulk and electronic effects that can influence the regioselectivity of further reactions on the aromatic ring.

As a Weinreb amide, this compound serves as a stable, reliable intermediate for the synthesis of specific ketones. It can be prepared from 4-bromo-3-methylbenzoic acid and N,O-dimethylhydroxylamine. lookchem.com Subsequently, it can react with a variety of organometallic reagents to yield the corresponding 1-(4-bromo-3-methylphenyl)ethan-1-one derivatives, which are valuable building blocks in medicinal and materials chemistry. lookchem.com Its structure combines the reliable reactivity of the Weinreb amide with the synthetic flexibility offered by the substituted aromatic ring, making it a targeted intermediate for constructing complex molecular architectures.

Properties

IUPAC Name |

4-bromo-N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLLHXSVCZPIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N Methoxy N,3 Dimethylbenzamide and Analogues

Established Synthetic Routes to Substituted Benzamides

The synthesis of substituted benzamides is a well-documented field, with a plethora of methods available to the synthetic chemist. The principal challenge lies in the efficient and selective formation of the amide bond, a linkage of fundamental importance in chemistry and biology.

Amide Bond Formation Strategies

The condensation of a carboxylic acid and an amine is the most common method for forming an amide bond. hepatochem.com However, this reaction typically requires the activation of the carboxylic acid to facilitate the reaction with the amine. hepatochem.com A variety of strategies have been developed to achieve this activation, ranging from the use of highly reactive acid chlorides to milder, carbodiimide-mediated couplings.

One of the oldest and most reliable methods for amide bond formation involves the conversion of a carboxylic acid to its corresponding acid chloride. acs.orgkhanacademy.org This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org The resulting acid chloride is a highly reactive electrophile that readily reacts with an amine to form the desired amide. acs.orgkhanacademy.orglibretexts.org

The general scheme for this two-step process is as follows:

Formation of the Acid Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Amidation: R-COCl + R'R''NH → R-CONR'R'' + HCl

A base, such as pyridine or triethylamine, is often added during the amidation step to neutralize the hydrogen chloride (HCl) generated as a byproduct. khanacademy.org This method is particularly useful for large-scale synthesis due to the high reactivity of acid chlorides, which can lead to fast reaction times. acs.org For instance, various N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives have been synthesized by reacting substituted benzoyl chlorides with 2-fluoro-4-morpholinobenzenamine. tandfonline.com

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl |

Carbodiimides are a class of reagents that facilitate the direct coupling of carboxylic acids and amines without the need to isolate an activated intermediate. thermofisher.com Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are the most commonly used carbodiimides. thermofisher.compeptide.comcreative-proteomics.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.comwikipedia.org This intermediate is then attacked by the amine to form the amide bond and a urea byproduct. thermofisher.comwikipedia.org

The general reaction is: R-COOH + R'R''NH + R'''N=C=NR''' → R-CONR'R'' + R'''NHCONHR'''

To improve reaction efficiency and suppress side reactions, such as racemization of chiral carboxylic acids, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. hepatochem.comcreative-proteomics.comnih.gov These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to yield the amide.

Table 2: Common Carbodiimide Coupling Reagents and Additives

| Reagent | Acronym | Key Features |

| Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, suitable for solution-phase synthesis. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, ideal for aqueous reactions. thermofisher.com |

| N-Hydroxysuccinimide | NHS | Additive to reduce side reactions and racemization. creative-proteomics.com |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress racemization and improve yields. hepatochem.comnih.gov |

Beyond acid chlorides and carbodiimides, a diverse array of other coupling reagents has been developed for amide synthesis, each with its own advantages. acs.org These include phosphonium and aminium/uronium salts, which are particularly effective for peptide synthesis due to their ability to minimize racemization. hepatochem.compeptide.com

Examples of such reagents include:

Phosphonium reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com

Aminium/Uronium reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.com

These reagents typically activate the carboxylic acid by forming an activated ester or a mixed anhydride, which then reacts with the amine. acs.org The choice of coupling reagent often depends on the specific substrates, the desired reaction conditions, and the need to preserve stereochemical integrity. hepatochem.com

Introduction of Halogen Substituents (Bromination)

The introduction of a bromine atom onto an aromatic ring is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. In the context of synthesizing 4-bromo-N-methoxy-N,3-dimethylbenzamide, the bromine can be introduced either before or after the formation of the amide bond.

Regioselectivity, the control of where the bromine atom is introduced on the aromatic ring, is a critical aspect of the synthesis. The directing effects of the substituents already present on the ring play a crucial role in determining the position of bromination. gmu.eduslideserve.com In the case of a toluene derivative, the methyl group is an ortho-, para-director. gmu.eduslideserve.com

Common brominating agents include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst such as FeBr₃ or AlCl₃ for the electrophilic aromatic substitution of arenes. gmu.eduslideserve.com

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used for the bromination of activated aromatic rings and for benzylic bromination. organic-chemistry.org The use of NBS in the presence of a catalyst can lead to highly regioselective bromination of aromatic compounds. organic-chemistry.org

Bromide/Bromate couple: A mixture of NaBr and NaBrO₃ in an acidic medium can be used as a safe and efficient alternative to liquid bromine for the regioselective bromination of toluene derivatives. researchgate.netrsc.org

The choice of brominating agent and reaction conditions allows for the targeted introduction of bromine at the desired position on the aromatic ring, a key step in the synthesis of compounds like this compound. organic-chemistry.org

Table 3: Common Brominating Agents for Aromatic Compounds

| Reagent | Formula/Name | Typical Conditions |

| Molecular Bromine | Br₂ | Lewis acid catalyst (e.g., FeBr₃) gmu.eduslideserve.com |

| N-Bromosuccinimide | NBS | Often used with a catalyst or initiator organic-chemistry.org |

| Sodium Bromide/Sodium Bromate | NaBr/NaBrO₃ | Aqueous acidic medium researchgate.netrsc.org |

Electrochemical Bromination Approaches

Electrochemical methods offer a compelling alternative to traditional bromination techniques, often providing milder reaction conditions and avoiding the use of hazardous reagents like liquid bromine. This approach is particularly relevant for the synthesis of brominated benzamide (B126) derivatives.

An electrochemical approach for the bromination of a 2-amino-N,3-dimethylbenzamide derivative has been described, which can be considered analogous to the synthesis of this compound. This method utilizes an undivided electrolysis cell with platinum electrodes. The reaction proceeds by the electrolysis of hydrobromic acid to generate bromine in situ, which then reacts with the benzamide substrate. The inclusion of dilute sulfuric acid as a supporting electrolyte enhances the current efficiency to over 90%. This process can be completed at room temperature within four hours, achieving a product yield of up to 97.12% with a purity exceeding 95%. google.com This method's advantages include mild reaction conditions, the absence of a catalyst, and reduced energy consumption, positioning it as a viable technique for industrial-scale production. google.com

The general principle of electrochemical bromination involves the anodic oxidation of a bromide source, such as NaBr, to generate the brominating agent. This has been successfully applied to various aromatic compounds, including late-stage intermediates and drug molecules, highlighting the method's utility in complex syntheses. rti.org The reactions are typically conducted under galvanostatic electrolysis conditions in aqueous solutions. rti.org

In a related electrochemical process involving N,2-dimethylbenzamide, the oxidation of n-Bu4NBr at the anode generates a bromine radical. This radical then initiates a reaction with the benzamide substrate. acs.org While this specific example leads to a cyclized product, it demonstrates the reactivity of benzamides under electrochemical conditions involving bromide salts.

Table 1: Comparison of Bromination Methods for Benzamide Analogues

| Method | Reagents | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Traditional | 2-amino-N,3-dimethylbenzamide, NaOH, liquid Br2, glacial acetic acid | 45°C, 15+ hours, N2 atmosphere | 89.7% | Not specified | google.com |

| Alternative | 2-amino-N,3-dimethylbenzamide, HBr, H2O2, glacial acetic acid, distilled water | Room temperature, 24+ hours | 94% | Not specified | google.com |

| Electrochemical | 2-amino-N,3-dimethylbenzamide, dilute H2SO4, HBr | Room temperature, <4 hours, Pt electrodes | 97.12% | >95% | google.com |

Functionalization of the Amide Nitrogen with Alkoxy and Alkyl Groups

The introduction of alkoxy and alkyl groups onto the amide nitrogen is a critical step in the synthesis of N-methoxy-N,3-dimethylbenzamide and its analogues. This transformation can be achieved through various N-alkylation and N-alkoxylation strategies.

The N-alkylation of amides with alcohols presents an attractive and atom-economical method for introducing alkyl groups. nih.govrsc.org This process often utilizes transition metal catalysts, such as those based on cobalt nanoparticles. nih.gov The reaction typically proceeds via a borrowing hydrogen mechanism, where the alcohol is first dehydrogenated to the corresponding aldehyde. The aldehyde then condenses with the amide to form an N-acyl-imine intermediate, which is subsequently hydrogenated by the metal-hydride species to yield the N-alkylated amide, with water as the only byproduct. nih.gov While this method is efficient, it often requires elevated temperatures. nih.gov

Alternatively, N-alkylation can be performed using alkyl halides. stackexchange.com This reaction generally requires a strong base, such as sodium hydride, to deprotonate the amide and enhance its nucleophilicity. stackexchange.com The choice of solvent can significantly impact the reaction yield. stackexchange.com

The synthesis of N-alkoxy amides can be approached through the reaction of N-alkoxy-N-chlorobenzamides with nucleophiles. For instance, the interaction of N-alkoxy-N-chlorobenzamides with trimethylphosphite has been studied, leading to the formation of N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates. dnu.dp.ua This highlights the reactivity of N-alkoxy-N-haloamides as precursors for further functionalization. More direct methods for the synthesis of N-alkoxyamines involve the trapping of carbon-centered radicals with nitroxides or the reaction of nitroxides with alkyl halides in the presence of copper(I) salts. chimia.ch

A study on the cross-coupling of N-methoxy-3,4-dimethylbenzamide with benzotriazole suggests the importance of the N-methoxy group in directing the reactivity of the amide. rwth-aachen.de The introduction of an alkyl substituent on the amide nitrogen has also been shown to influence the photophysical properties of tyrosine amides. nih.gov

Advanced and Green Chemistry Approaches in Benzamide Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Continuous flow synthesis, advanced metal-catalyzed reactions, and chemoenzymatic approaches are at the forefront of these efforts in the context of benzamide synthesis.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of amides has been successfully adapted to continuous flow systems.

One approach involves the direct formation of amides from carboxylic acids and amines mediated by carbon disulfide in a flow reactor packed with alumina as a heterogeneous Lewis acid catalyst. rsc.org This method is simple, utilizes inexpensive and readily available reagents, and allows for the synthesis of a variety of amides in excellent yields. rsc.org The catalyst is sustainable and can be reused multiple times. rsc.org

Another continuous flow method for amide synthesis employs a coupling agent, 2-bromo-1-ethylpyridinium tetrafluoroborate (BEP), in a bio-derived "green" solvent, γ-valerolactone (GVL). eurekaselect.com This reaction proceeds under mild conditions at ambient temperature with a short residence time of one minute. eurekaselect.com

Flow systems have also been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines, catalyzed by an immobilized lipase. researchgate.net This method allows for the optimization of reaction parameters for each step individually and can significantly reduce reaction times compared to batch processes. researchgate.net Furthermore, multi-step continuous flow syntheses have been designed to produce asymmetric amides from aniline derivatives. researchgate.net

Metal-Catalyzed Amidation and Coupling Reactions

Transition-metal-catalyzed reactions are fundamental to the construction of C-N bonds and are widely employed in the synthesis of benzamides. Palladium- and cobalt-catalyzed systems have been extensively studied for the amination of aryl halides. nih.govacs.org

Palladium-catalyzed amidation of aryl halides is a robust method for forming the amide bond. researchgate.netnih.gov These reactions often utilize bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.net A variety of amides, including primary aliphatic and aromatic amides, can be coupled with aryl halides with good functional group tolerance. researchgate.net An alternative palladium-catalyzed approach involves the coupling of aryl halides with isocyanides to form amides under mild conditions, avoiding the use of toxic carbon monoxide. nih.govacs.org

First-row transition metals, such as cobalt, have also emerged as effective catalysts for the amination of aryl halides. acs.org Cobalt(I)-catalyzed amination of unactivated aryl halides with lithium hexamethyldisilazide has been shown to produce a wide range of arylamines. acs.org Mechanistic studies suggest that the reaction proceeds through a dissociative concerted C-I activation pathway. acs.org

Chemoenzymatic Synthesis Prospects for Benzamides

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for amide bond formation. These approaches leverage the catalytic power of enzymes to perform specific transformations under mild conditions.

One such method utilizes an adenylating enzyme, TycA-A, to catalyze the formation of amide bonds between l-tryptophan analogues (as acyl donors) and various amines (as nucleophiles). nih.gov The reaction is ATP-dependent and proceeds at 37°C in a Tris-HCl buffer. nih.gov This chemoenzymatic approach allows for the direct ligation of an unprotected amino acid with an amine, offering greater atom economy compared to conventional methods that require protecting groups and coupling reagents. nih.gov

Biocatalytic amide bond formation can also be achieved through the aminolysis of esters catalyzed by hydrolases, such as lipases. nih.gov For example, immobilized Candida antarctica lipase B has been used to catalyze the amidation of phenolic acids in a two-step chemoenzymatic flow method. Lipases have also been employed in the synthesis of lactams and macrocyclic bislactams through intra- and intermolecular aminolysis. nih.gov

The use of enzymes in organic synthesis is advantageous as it often leads to high chemo-, regio-, and stereoselectivity under environmentally benign conditions. While the direct enzymatic synthesis of a highly substituted benzamide like this compound has not been specifically reported, the existing literature on chemoenzymatic amide bond formation suggests that this is a promising area for future research and development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-N,3-dimethylbenzamide |

| N,2-dimethylbenzamide |

| N-alkoxy-N-chlorobenzamides |

| N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates |

| N-methoxy-3,4-dimethylbenzamide |

| Tyrosine amides |

| Pyrazinamide |

| l-tryptophan |

| Phenolic acids |

| Lactams |

Reactivity and Transformation Chemistry of 4 Bromo N Methoxy N,3 Dimethylbenzamide

Chemical Transformations Involving the Amide Functionality

The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a privileged functional group in modern organic synthesis. researchgate.net Its unique reactivity profile, particularly its stability and controlled reactivity towards strong nucleophiles, distinguishes it from other carboxylic acid derivatives like esters or acid chlorides. researchgate.net

A hallmark of the N-methoxy-N-methylamide group in 4-bromo-N-methoxy-N,3-dimethylbenzamide is its reaction with organometallic nucleophiles. Unlike other carbonyl compounds that are prone to over-addition, Weinreb amides react with a variety of nucleophiles, including organolithium and Grignard reagents, to cleanly afford ketones or aldehydes upon workup. numberanalytics.comorientjchem.org

The reaction proceeds through a nucleophilic addition to the carbonyl carbon, forming a stable tetrahedral intermediate. numberanalytics.com This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring. researchgate.netorientjchem.org This chelated intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed. The stability of this intermediate effectively prevents the common side reaction of a second nucleophilic addition to the newly formed ketone. researchgate.net

More recently, a nonclassical Wittig reaction has been developed to convert Weinreb amides into ketones using alkylidenetriphenylphosphoranes under milder conditions than those required for highly reactive organometallic reagents. organic-chemistry.org The N-methoxy group can also enhance the electrophilicity of the amide carbonyl and promote chelation effects, enabling unique transformations. researchgate.net

| Nucleophile Type | Reagent Example | Product after Workup | Reference |

|---|---|---|---|

| Organolithium | n-Butyllithium | Ketone | organic-chemistry.org |

| Grignard Reagent | Phenylmagnesium bromide | Ketone | organic-chemistry.org |

| Hydride Reagent | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | organic-chemistry.org |

| Wittig Reagent | Methylenetriphenylphosphorane | Ketone | organic-chemistry.org |

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental organic reaction, typically requiring vigorous acidic or basic conditions. arkat-usa.org Tertiary amides, such as the N,N-disubstituted amide in this compound, are generally more resistant to hydrolysis than primary or secondary amides. arkat-usa.org

The amide functionality of this compound can be reduced to yield either amines or alcohols, depending on the reducing agent and reaction conditions. scribd.com

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides completely to the corresponding amines. masterorganicchemistry.com In this case, the reaction would yield 1-(4-bromo-3-methylphenyl)-N,N-dimethylmethanamine. The mechanism involves the initial addition of a hydride to the carbonyl, followed by the elimination of an aluminate species to form an iminium ion intermediate, which is then further reduced by another equivalent of hydride to the final amine. masterorganicchemistry.com

Alternatively, highly chemoselective reduction of amides to alcohols can be achieved. For instance, a system using samarium(II) iodide (SmI₂) with an amine and water has been shown to reduce primary, secondary, and tertiary amides to alcohols with excellent functional group tolerance and high yields via C–N bond cleavage. nih.gov The application of such a method would convert the amide to (4-bromo-3-methylphenyl)methanol. Other specialized hydride reagents and conditions have also been developed for the controlled reduction of amides. researchgate.net For example, aminoborohydrides are powerful and selective reagents where the outcome (alcohol, amine, or aldehyde) can depend on the steric properties of both the amide and the reagent. scribd.com

| Reducing Agent | Typical Product | Transformation Type | Reference |

|---|---|---|---|

| LiAlH₄ (Lithium aluminum hydride) | Amine | Full Reduction | masterorganicchemistry.com |

| DIBAL-H (Diisobutylaluminum hydride) | Aldehyde | Partial Reduction | organic-chemistry.org |

| SmI₂/Amine/H₂O | Alcohol | Reductive C-N Cleavage | nih.gov |

| Disiamylborane (Sia₂BH) | Aldehyde | Partial Reduction | scribd.com |

| 9-BBN (9-Borabicyclononane) | Amine | Full Reduction | scribd.com |

Reactivity of the Halogen Substituent (Bromine)

The bromine atom attached to the aromatic ring of this compound is a key site for synthetic modification, primarily through substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. libretexts.org This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge that develops on the ring in the Meisenheimer intermediate. libretexts.org

The aromatic ring of this compound contains a methyl group (weakly electron-donating) and the N-methoxy-N,3-dimethylbenzamide group. While the carbonyl of the amide is electron-withdrawing, it is not typically considered a sufficiently powerful activating group on its own to facilitate classical SNAr reactions under mild conditions. Therefore, this compound is expected to be largely unreactive toward traditional SNAr reactions.

Alternative pathways such as concerted nucleophilic aromatic substitution (cSNAr) have been described for unactivated aryl electrophiles, but these often require specific conditions, such as the use of strong bases like sodium hydride with additives. nih.gov

The bromine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to modern synthetic chemistry. wikipedia.orgwikipedia.orgwikipedia.org The reactivity of aryl halides in these couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.orglibretexts.org As an aryl bromide, the compound is a versatile and commonly used coupling partner.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups to an aromatic ring. wikipedia.org The reaction of this compound with an appropriate boronic acid would lead to the formation of a new C-C bond at the C4 position. A wide range of catalysts and conditions are available, making it a highly versatile method. organic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a key method for the arylation of olefins. nih.gov Subjecting this compound to Heck conditions with an alkene like styrene (B11656) or an acrylate (B77674) ester would result in the formation of a new carbon-carbon bond at the bromine-bearing carbon, yielding a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes. libretexts.org Coupling this compound with a terminal alkyne would install an alkynyl group at the C4 position of the benzene (B151609) ring. researchgate.net Copper-free Sonogashira protocols have also been developed, broadening the scope and applicability of the reaction. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | wikipedia.orglibretexts.org |

| Heck | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) | Pd(0) complex (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)-C(sp) | Pd(0) complex, Cu(I) salt (e.g., CuI) + Base (e.g., Amine) | wikipedia.orglibretexts.org |

Compound Index

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| Phenylmagnesium bromide |

| Diisobutylaluminum hydride (DIBAL-H) |

| Methylenetriphenylphosphorane |

| Sodium hydroxide (B78521) |

| Methanol |

| Dichloromethane |

| Lithium aluminum hydride (LiAlH₄) |

| 1-(4-bromo-3-methylphenyl)-N,N-dimethylmethanamine |

| Samarium(II) iodide (SmI₂) |

| (4-bromo-3-methylphenyl)methanol |

| Disiamylborane |

| 9-Borabicyclononane (9-BBN) |

| Sodium hydride |

| Styrene |

| Acrylate ester |

| Palladium acetate (B1210297) (Pd(OAc)₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Potassium carbonate (K₂CO₃) |

| Triethylamine (Et₃N) |

| Copper(I) iodide (CuI) |

Reactivity at the Aromatic Ring and Alkyl Substituents

The reactivity of this compound is dictated by the electronic and steric properties of its substituents: the bromo group, the methyl group, and the N-methoxy-N-methylamide (Weinreb amide) moiety. These groups influence the reactivity of the aromatic core and the benzylic methyl group, enabling a range of chemical transformations.

Directed C-H Activation and Functionalization Strategies

The functionalization of the aromatic ring of this compound can be achieved with high regioselectivity through C-H activation strategies, primarily Directed ortho-Metalation (DoM), and through cross-coupling reactions at the carbon-bromine bond.

Directed ortho-Metalation (DoM)

The N-methoxy-N-methylamide group is a powerful Directed Metalation Group (DMG). wikipedia.orgbaranlab.org In the DoM process, the DMG, a Lewis basic moiety, coordinates to a Lewis acidic organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest ortho position on the aromatic ring. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles in a highly regioselective manner. wikipedia.org

For this compound, the amide DMG directs metalation to its two ortho positions: C2 and C6.

C2 Position: This position is sterically hindered by the adjacent methyl group at C3.

C6 Position: This position is more sterically accessible for deprotonation.

Therefore, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent (e.g., THF, Et₂O) at low temperatures is expected to selectively generate the 6-lithio species. uwindsor.ca This intermediate is a versatile precursor for introducing a wide array of functional groups at the C6 position by quenching with different electrophiles.

Table 1: Potential C6-Functionalization of this compound via DoM

| Electrophile | Reagent Example | Resulting C6-Substituent |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl (-CH(OH)C₆H₅) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Iodine | I₂ | Iodo (-I) |

Transition Metal-Catalyzed C-H Activation and Annulation

Modern synthetic methods also employ transition metal catalysis for C-H functionalization. For instance, cobalt-catalyzed C-H activation/annulation reactions of benzamides with alkynes can produce 3,4-disubstituted isoquinolinones. nih.gov This strategy involves the formation of a cobalt-nitrogen bond, followed by a concerted metalation-deprotonation process to create a metallacyclic intermediate. nih.gov Subsequent insertion of an alkyne and reductive elimination yields the final product. Applying this to this compound could provide a route to complex heterocyclic structures.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species using a palladium catalyst and a base, is a prominent example. wikipedia.org This reaction is widely used to form carbon-carbon bonds and is tolerant of many functional groups. nih.govmdpi.com The reaction of this compound with various boronic acids or esters can be used to synthesize a diverse library of 4-aryl or 4-alkyl substituted N-methoxy-N,3-dimethylbenzamide derivatives. wikipedia.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide (B126). wikipedia.org

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Organoboron Partner | Palladium Catalyst/Ligand | Base | Product Type |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-phenyl derivative |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 4-(4-methoxyphenyl) derivative |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-vinyl derivative |

| Methylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 4-methyl derivative |

Selective Alkylation of N-Methoxybenzamides

Beyond functionalization via DoM, the aromatic ring of N-methoxybenzamides can undergo direct, selective C-H alkylation. Research has demonstrated that norbornene derivatives can modulate palladium-catalyzed reactions to achieve highly mono-selective ortho-C–H alkylation using simple alkyl halides. rsc.org This method provides a direct route to introduce alkyl groups at the position ortho to the amide directing group, which would be the C6 position for this compound.

The use of structurally rigid alkenes like norbornene as ligands is key to this transformation, opening new avenues for direct C-H functionalization strategies. rsc.org While mechanistic studies on related systems have explored various pathways, including proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT), some elementary steps like the deprotonation of the N-alkylbenzamide have been ruled out under certain photoredox conditions. researchgate.netrsc.org The precise mechanism is highly dependent on the catalytic system employed.

Table 3: General Conditions for Selective ortho-Alkylation of N-Methoxybenzamides

| Component | Example | Purpose |

|---|---|---|

| Substrate | N-methoxybenzamide | Aromatic core with directing group |

| Alkylating Agent | Alkyl Halide (e.g., C₂H₅I) | Source of the alkyl group |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | Facilitates C-H activation |

| Modulator/Ligand | Norbornene derivative | Controls selectivity (mono- vs. di-alkylation) |

| Base | K₂CO₃ | Promotes the reaction |

| Solvent | Toluene | Reaction medium |

Oxidative and Other Electrophilic Reactions of the Aromatic Core

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the cumulative directing effects of the existing substituents. msu.edu

The general mechanism for EAS involves an initial attack by the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). libretexts.org A subsequent deprotonation step restores the aromaticity. libretexts.org The regiochemical outcome is determined by the ability of the existing substituents to stabilize or destabilize this charged intermediate. msu.edu

Directing Effects of Substituents:

-C(O)N(OCH₃)CH₃ (Amide): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl group and directs incoming electrophiles to the meta position (C5).

-CH₃ (Methyl): This group is activating due to hyperconjugation and inductive effects, directing incoming electrophiles to the ortho (C2) and para (C4, currently blocked by bromine) positions.

-Br (Bromo): This group is deactivating due to its inductive effect but directs incoming electrophiles to the ortho (C3, currently blocked by methyl; C5) and para (C1, blocked by the amide) positions due to resonance.

Table 4: Summary of Directing Effects on the Aromatic Core

| Substituent | Position | Electronic Effect | Directing Influence | Targeted Position(s) |

|---|---|---|---|---|

| -C(O)N(OCH₃)CH₃ | C1 | Deactivating | meta | C5 |

| -CH₃ | C3 | Activating | ortho, para | C2, C6 |

| -Br | C4 | Deactivating | ortho, para | C5 |

Considering these combined effects for a potential EAS reaction like nitration (using HNO₃/H₂SO₄):

The C5 position is the most likely site of substitution. It is the meta position relative to the powerful deactivating amide director and an ortho position relative to the bromo director.

The C2 and C6 positions are activated by the methyl group, but C2 is sterically hindered. C6 is a potential site, though likely less favored than C5 due to the strong directing power of the amide to the meta position.

Oxidative reactions on this compound are less common. The aromatic ring itself is relatively electron-poor due to the bromo and amide groups, making it resistant to oxidative degradation under standard conditions. The benzylic methyl group could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although harsh conditions would be required. More specific oxidative transformations, such as PhIO-mediated reactions, have been reported for related benzamide derivatives, suggesting that tailored conditions could lead to selective oxidations. mdpi.com

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways and Identification of Intermediates

Investigating the reaction mechanisms of 4-bromo-N-methoxy-N,3-dimethylbenzamide is essential for controlling reaction outcomes. This involves studying fundamental reactions such as hydrolysis and more complex metal-catalyzed transformations.

Amides, including N,N-disubstituted variants like this compound, can undergo hydrolysis to yield a carboxylic acid and an amine, typically under harsh conditions such as strong acid or base with heating. youtube.com

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of amides proceeds through a well-established mechanism. khanacademy.orgmasterorganicchemistry.com

Protonation: The first step involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton transfer occurs, converting the amine moiety into a better leaving group (an ammonium ion). youtube.com

Elimination: The tetrahedral intermediate collapses, expelling the protonated amine group and reforming the carbonyl. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the newly formed carbonyl group to yield the carboxylic acid product. youtube.com

This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis requires a strong nucleophile, typically a hydroxide (B78521) ion, and often vigorous conditions like high temperatures. chemistrysteps.comarkat-usa.org

Nucleophilic Addition: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Elimination: This is followed by the elimination of the amide group. This step is generally unfavorable because the conjugate base of an amine is a very poor leaving group compared to the hydroxide ion. chemistrysteps.comresearchgate.net

Acid-Base Reaction: The reaction is driven forward by a rapid and irreversible acid-base reaction where the strongly basic leaving amine anion deprotonates the carboxylic acid formed, producing a carboxylate salt and the neutral amine. youtube.comchemistrysteps.com An acidic workup is then required to obtain the final carboxylic acid product. youtube.com

The general difficulty in hydrolyzing tertiary amides has led to the development of milder, non-aqueous methods, such as using sodium hydroxide in a methanol/dichloromethane solvent system. arkat-usa.orgresearchgate.net

The structure of this compound features two key handles for metal-catalyzed reactions: the aryl bromide moiety and the N-methoxy-N-methylamide (Weinreb amide) group.

Cross-Coupling Reactions at the C-Br Bond: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions are the most common. nih.govyoutube.com The general catalytic cycle for these reactions, such as the Suzuki or Negishi coupling, involves three key steps: nih.govyoutube.comrhhz.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl bromide, forming a Pd(II) intermediate. nih.govyoutube.com

Transmetalation: The organic group from an organometallic nucleophile (e.g., organoboron in Suzuki reactions) is transferred to the palladium center, displacing the halide. nih.govrhhz.net

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govrhhz.net

| Catalytic Cycle Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | The catalyst adds to the aryl halide (R-X). | 0 → +2 |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the catalyst. | +2 → +2 |

| Reductive Elimination | The two organic groups (R and R') are coupled to form the product (R-R'). | +2 → 0 |

Interactive Data Table: Key Steps in Palladium-Catalyzed Cross-Coupling

C-H Functionalization Directed by the Weinreb Amide: The Weinreb amide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, guiding functionalization to the ortho position of the benzene (B151609) ring. nih.govresearchgate.net Catalysts based on palladium, rhodium, and iridium have been employed for these transformations. nih.govresearchgate.net For instance, palladium-catalyzed C-H halogenation (iodination, bromination) of Weinreb amides has been achieved using N-halosuccinimides as the halogen source. nih.gov The proposed mechanism for these reactions typically involves the coordination of the amide's carbonyl oxygen to the metal center, followed by a C-H cleavage event to form a cyclometalated intermediate. researchgate.netresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method to study molecular structures, reaction mechanisms, and energetics. dntb.gov.ua For benzamide (B126) derivatives, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Analyze Reaction Pathways: Calculate the energies of reactants, products, intermediates, and transition states for reactions like hydrolysis or metal-catalyzed C-H activation. dntb.gov.ua

Determine Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for understanding reaction rates.

Vibrational Analysis: Calculation of vibrational frequencies can confirm that optimized structures correspond to energy minima (stable species) or saddle points (transition states). dntb.gov.ua

Studies on related benzamides have used DFT to understand conformational preferences and the electronic effects of substituents on reactivity. semanticscholar.org For this compound, DFT could elucidate how the bromo and methyl substituents influence the energetics of C-H activation or the stability of intermediates in cross-coupling reactions.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. While often used to study the interaction of molecules with biological targets, MD simulations can also shed light on reaction dynamics in solution. rsc.orgtandfonline.comnih.govnih.gov

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Landscapes: Analyze the different shapes (conformations) the molecule can adopt in solution and the timescale of transitions between them.

Study Solvation Effects: Model the interactions between the molecule and solvent, which can significantly influence reaction rates and mechanisms.

Simulate Reactant Encounters: In the context of a bimolecular reaction, MD can model the approach and orientation of the reactants prior to the chemical transformation, providing a more complete picture than static DFT calculations. For example, simulations could model the approach of the benzamide to a metal catalyst's active site. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their reactivity. oup.comnih.gov These models use calculated molecular descriptors (representing steric, electronic, or other properties) to build a mathematical equation that can predict the reactivity of new, untested compounds. nih.govresearchgate.net

While specific QSRR studies on the reactivity of this compound were not identified, the methodology could be applied. For instance, a QSRR model could be developed for a series of substituted aryl bromides undergoing a Suzuki coupling reaction. The model would correlate the reaction rate or yield with descriptors such as:

Hammett constants of the substituents.

Calculated dipole moments.

Energies of frontier molecular orbitals (HOMO/LUMO).

Steric parameters.

Such a model could predict the relative reactivity of this compound compared to other substituted bromobenzamides in a given cross-coupling reaction.

Role in Complex Molecular Synthesis and Chemical Discovery

Utilization as a Building Block for Heterocyclic Systems

While direct literature explicitly detailing the use of 4-bromo-N-methoxy-N,3-dimethylbenzamide in the synthesis of a wide array of heterocyclic systems is nascent, its structural motifs suggest significant potential. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are the cornerstones of many heterocyclic frameworks.

For instance, the bromine atom can serve as a handle for intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. The Weinreb amide (N-methoxy-N-methylamide) is a well-established precursor to ketones, which can then be manipulated to form various heterocycles such as pyrimidines, quinazolines, or benzodiazepines through condensation reactions with appropriate binucleophiles. The methyl group at the 3-position can also influence the regioselectivity of these cyclization reactions, offering a degree of control over the final product's structure.

Precursor for the Synthesis of Advanced Organic Materials

The application of this compound as a precursor for advanced organic materials is an emerging area of interest. The core structure of this compound can be incorporated into larger conjugated systems, which are the basis for many organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromo-substituted phenyl ring is a key functional group for polymerization reactions. Through reactions like the Suzuki or Stille coupling, this building block can be linked with other aromatic units to create conjugated polymers. The N-methoxy-N,3-dimethylbenzamide portion of the molecule can be modified to tune the electronic properties of the resulting material, such as the HOMO/LUMO energy levels, which are critical for the performance of organic electronic devices. While specific examples detailing the use of this exact compound are not yet prevalent in the literature, the principles of materials science strongly suggest its utility in this field.

Intermediate in the Design and Synthesis of Molecules for Chemical Biology Research

The utility of this compound as an intermediate is particularly well-documented in the realm of chemical biology and drug discovery. Its structure serves as a versatile scaffold that can be elaborated to generate libraries of compounds for biological screening.

A notable example is the design and synthesis of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the potential treatment of non-small cell lung cancer. nih.govnih.gov In this research, the core benzamide (B126) structure, closely related to this compound, was systematically modified to explore the structure-activity relationship (SAR). The bromo-substituent provided a key interaction point within the receptor's binding pocket and also served as a synthetic handle for further diversification.

One of the most promising compounds from this study, designated as C9, demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govnih.gov

| Cell Line | IC50 (µM) of Compound C9 |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

This research underscores the importance of the substituted benzamide scaffold in generating potent and selective kinase inhibitors. nih.govnih.gov

Strategies for Scaffold Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov this compound is an excellent starting point for DOS due to its multiple reactive sites.

The general approach involves a "build/couple/pair" strategy where the initial scaffold is "built" and then "coupled" with various building blocks, followed by a "pairing" phase of intramolecular reactions to generate skeletal diversity. nih.gov The bromine atom on the aromatic ring of this compound allows for a wide range of "coupling" reactions, such as Suzuki-Miyaura couplings with a diverse set of boronic acids. nih.govresearchgate.netmdpi.com The Weinreb amide can be converted to a ketone, which can then undergo a variety of reactions, including Wittig reactions, aldol (B89426) condensations, or reductive aminations, to introduce further diversity.

This modular approach allows for the rapid generation of a large library of compounds with varied three-dimensional shapes and pharmacophoric features, increasing the probability of identifying hits against biological targets.

Applications in Ligand Design for Organometallic Catalysis

While specific examples of this compound being used directly as a ligand are not extensively reported, its structure makes it a suitable precursor for the synthesis of ligands for organometallic catalysis. The N-methoxy-N-methyl amide group can act as a directing group in metal-catalyzed C–H activation processes. myskinrecipes.com

Furthermore, the bromo-substituent can be transformed into various functionalities that can coordinate with metal centers. For example, it can be converted to a phosphine (B1218219) group via a lithiation-phosphination sequence or to an amine via a Buchwald-Hartwig amination. These transformations would yield novel phosphine or amine-containing ligands, which are crucial in many catalytic processes, including cross-coupling reactions and asymmetric synthesis. The 3-methyl group can provide steric bulk, which can influence the selectivity of the catalyst.

Analytical and Spectroscopic Methodologies in Research of N Methoxybenzamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-bromo-N-methoxy-N,3-dimethylbenzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the N-methoxy protons, the N-methyl protons, and the aryl-methyl protons. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 4 and a methyl group at position 3 relative to the amide moiety—results in a specific splitting pattern for the remaining aromatic protons.

A notable feature in the NMR spectra of many N-methoxy-N-methylbenzamides, particularly those with substitution at the ortho position (like the 3-methyl group in this case), is the phenomenon of restricted rotation around the carbonyl-nitrogen (C(O)-N) amide bond. niscpr.res.in This restricted rotation can lead to the existence of distinct rotamers (rotational isomers) that are observable on the NMR timescale at room temperature. Consequently, the signals for the N-methoxy and N-methyl groups may appear as broad humps or even as two separate sets of signals instead of sharp singlets. niscpr.res.in Variable temperature NMR studies can be employed to investigate this dynamic behavior; as the temperature is increased, the rate of rotation increases, often leading to the coalescence of these broad signals into sharp singlets. niscpr.res.in

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the methyl and methoxy (B1213986) carbons.

While specific experimental data for this compound is not widely published, a predicted spectrum can be constructed based on known data for analogous structures such as 4-bromo-N,N-dimethylbenzamide and N,N,3-trimethylbenzamide. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Spectral Data (in CDCl₃) | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | ~7.4-7.6 | m | Signals corresponding to the 3 protons on the benzene ring. |

| N-OCH₃ | ~3.6-3.8 | s (potentially broad) | Signal for the methoxy group protons. Broadening possible due to rotamers. niscpr.res.in |

| N-CH₃ | ~3.2-3.4 | s (potentially broad) | Signal for the N-methyl group protons. Broadening possible due to rotamers. niscpr.res.in |

| Aryl-CH₃ | ~2.4 | s | Signal for the methyl group on the benzene ring. |

| Predicted ¹³C NMR Spectral Data (in CDCl₃) | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| Aromatic C-Br | ~124 |

| Aromatic C-H & C-C | ~128-138 |

| N-OCH₃ | ~61 |

| N-CH₃ | ~34 |

| Aryl-CH₃ | ~21 |

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₀H₁₂BrNO₂).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (the molecular ion peak, M⁺, and an M+2 peak) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Common fragmentation patterns for benzamides include cleavage of the amide bond and fragmentations of the substituent groups.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 257/259 | [C₁₀H₁₂⁷⁹BrNO₂]⁺ / [C₁₀H₁₂⁸¹BrNO₂]⁺ | Molecular ion peak (M⁺) and M+2 peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 183/185 | [C₈H₆⁷⁹BrO]⁺ / [C₈H₆⁸¹BrO]⁺ | Loss of the N-methoxy-N-methyl group ([•N(CH₃)OCH₃]). This acylium ion is often a prominent peak for benzamides. |

| 226/228 | [C₉H₉⁷⁹BrNO]⁺ / [C₉H₉⁸¹BrNO]⁺ | Loss of a methoxy radical ([•OCH₃]). |

| 198/200 | [C₈H₇⁷⁹BrN]⁺ / [C₈H₇⁸¹BrN]⁺ | Loss of the N-methoxy group ([•N(OCH₃)]). |

| 60 | [C₂H₆NO]⁺ | Fragment corresponding to the [CH₃-N-OCH₃]⁺ portion. |

Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Analysis

Chromatographic methods are essential for the separation of a target compound from starting materials, byproducts, and other impurities, as well as for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of N-methoxybenzamides, which are typically solids with moderate polarity. A reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to ensure good peak shape. The compound's purity can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the aromatic system strongly absorbs.

Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (GC-MS). ojp.gov This method separates compounds based on their volatility and interaction with the stationary phase. For a compound like this compound, a capillary column with a mid-polarity stationary phase would be appropriate. GC-MS provides both the retention time (a measure of how long the compound takes to pass through the column) and the mass spectrum, offering a high degree of confidence in both identification and purity assessment. ojp.govresearchgate.net

Typical Chromatographic Conditions for Analysis of N-Methoxybenzamides

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC | Column | Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Methyl Siloxane) |

| Carrier Gas | Helium or Hydrogen | |

| Injector Temperature | ~250 °C | |

| Oven Program | Temperature ramp (e.g., starting at 100 °C, ramping to 280 °C) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping the electron density within a single crystal. The resulting structural model yields highly accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. It would precisely define the geometry of the benzene ring and the amide group, including the degree of planarity.

Although a crystal structure for this specific compound is not publicly available, analysis of related brominated benzamide (B126) structures allows for the prediction of key structural features. nih.gov The carbon-bromine bond length is expected to be approximately 1.90 Å. The analysis would also reveal intermolecular interactions, such as hydrogen bonds or halogen bonds, which dictate how the molecules pack together to form the crystal lattice. These non-covalent interactions are crucial for understanding the physical properties of the solid material.

Expected Crystallographic Data for this compound (based on related structures)

| Parameter | Expected Value / Information Provided | Reference/Basis |

|---|---|---|

| Crystal System | e.g., Monoclinic or Triclinic | Common for substituted benzamides. nih.govnih.gov |

| Space Group | e.g., P2₁/c or P-1 | Provides information on the symmetry of the crystal lattice. nih.govnih.gov |

| C(sp²)–Br Bond Length | ~1.89 - 1.91 Å | Typical for a bromine atom attached to an aromatic ring. |

| C=O Bond Length | ~1.23 Å | Characteristic of an amide carbonyl group. |

| C(O)–N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to amide resonance. |

| Amide-Benzene Ring Torsion Angle | Variable | Defines the twist between the amide plane and the aromatic ring. |

| Intermolecular Interactions | Potential for C-H···O or C-H···Br interactions | Determines the crystal packing arrangement. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-bromo-N-methoxy-N,3-dimethylbenzamide, and how can reaction parameters be optimized for higher yields?

- Methodology : The synthesis of benzamide derivatives typically involves coupling reactions between activated carbonyl compounds and amines. For brominated benzamides, bromine substituents influence reactivity, requiring careful selection of catalysts and solvents. For example, sodium carbonate or trichloroisocyanuric acid may be used to activate intermediates, while dichloromethane or acetonitrile serve as solvents. Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) are critical for minimizing side reactions .

- Key Parameters : Monitor reaction progress via TLC or NMR to identify incomplete coupling or hydrolysis byproducts. Hazard assessments (e.g., decomposition risks) should precede scale-up .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to verify methoxy (-OCH) and methyl (-CH) groups. The bromine atom induces deshielding in aromatic protons (e.g., δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve bond-length discrepancies (e.g., C-N vs. C=N in amidine derivatives) to confirm electronic delocalization and substituent effects. For example, a C-N bond length of 1.3689 Å indicates partial double-bond character due to resonance .

Q. How should this compound be stored to ensure stability during experiments?

- Guidelines : Store in airtight containers under inert gas (e.g., N) at –20°C to prevent moisture absorption or thermal decomposition. Differential Scanning Calorimetry (DSC) studies on similar brominated benzamides show exothermic decomposition above 150°C, necessitating controlled handling .

Advanced Research Questions

Q. How do competing electronic effects (e.g., bromine vs. methoxy groups) influence the reactivity of this compound in cross-coupling reactions?

- Analysis : Bromine is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution. Methoxy groups, being electron-donating, may deactivate adjacent positions. Computational modeling (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation via LC-MS or GC-MS is required to resolve contradictory predictions .

- Case Study : In N,N′-bis(4-methoxyphenyl)benzamidine, bromine and methoxy groups alter conjugation, affecting bond lengths by ~0.08 Å compared to unsubstituted analogs. This impacts catalytic activity in coordination chemistry .

Q. What strategies mitigate mutagenicity risks associated with handling this compound?

- Risk Management : Ames testing of structurally similar anomeric amides shows mutagenicity varies with substituents. Use fume hoods, nitrile gloves, and closed systems during synthesis. Mutagenicity data for this compound may be extrapolated from analogs like benzyl chloride, which exhibits comparable risks .

- Protocols : Follow ACS guidelines for hazard assessments, including waste disposal via licensed contractors to avoid environmental contamination .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?

- AI-Driven Synthesis : Platforms like Pistachio or Reaxys integrate reaction databases to propose viable routes. For example, substituting the bromine atom with trifluoromethyl groups (as in 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) requires evaluating fluorination reagents (e.g., Togni’s reagent) and protecting groups for the methoxy moiety .

- Validation : Cross-check computational predictions with experimental yields and byproduct profiles using HPLC or -NMR .

Data Contradictions and Resolution

Q. Discrepancies in reported bond angles for benzamide derivatives: How to reconcile crystallographic data with computational models?

- Resolution : Crystallographic data (e.g., N1-C1-N2 = 121.89° in N,N′-bis(4-methoxyphenyl)benzamidine) often deviate from DFT-optimized geometries due to crystal packing forces. Perform periodic boundary condition (PBC) simulations to account for intermolecular interactions (e.g., C-H⋯π) observed in X-ray structures .

Q. Conflicting mutagenicity reports for brominated benzamides: Are these compound-specific or class-wide trends?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.